molecular formula C15H13F2IN2O3S B4668000 N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4668000
M. Wt: 466.2 g/mol
InChI Key: BRXMKWPMJZQRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DFIG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFIG is a potent inhibitor of a specific protein, which makes it a valuable tool for studying the function of that protein in various biological processes.

Mechanism of Action

N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting a specific protein called glycogen synthase kinase-3 (GSK-3). GSK-3 is involved in a variety of biological processes, including cell growth and differentiation, inflammation, and neuronal function. By inhibiting GSK-3, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can alter these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide are largely related to its inhibition of GSK-3. Inhibition of GSK-3 has been shown to affect a variety of cellular processes, including glucose metabolism, protein synthesis, and cell survival. Additionally, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce inflammation and oxidative stress in animal models, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One advantage of N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for GSK-3, which makes it a valuable tool for studying the function of this protein in various biological processes. Additionally, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to be effective in animal models of various diseases, indicating its potential as a therapeutic agent. However, one limitation of N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is its relatively short half-life, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more potent and selective GSK-3 inhibitors, which may have even greater therapeutic potential. Additionally, further studies are needed to fully understand the mechanisms by which N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide exerts its effects on cellular processes. Finally, clinical trials are needed to determine the safety and efficacy of N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide as a potential therapeutic agent for various diseases.

Scientific Research Applications

N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been used in a variety of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. In cancer research, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the growth of certain types of cancer cells, making it a potential candidate for the development of new cancer treatments. Inflammation is another area of research where N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has shown promise, as it has been shown to reduce inflammation in animal models of various diseases. Finally, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2,6-difluorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2IN2O3S/c1-24(22,23)20(11-7-5-10(18)6-8-11)9-14(21)19-15-12(16)3-2-4-13(15)17/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXMKWPMJZQRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=CC=C1F)F)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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